The compound can be synthesized from various precursors, and its classification falls under heterocyclic compounds due to the presence of a pyridine ring in its structure. The IUPAC name for this compound is 5-bromo-N-(2,2-difluoroethyl)pyridine-3-carboxamide, and it is recognized for its role as a potential Syk (spleen tyrosine kinase) inhibitor, which is crucial in B cell signaling pathways .
The synthesis of 5-Bromo-N-(2,2-difluoroethyl)nicotinamide typically involves several key steps:
The molecular structure of 5-Bromo-N-(2,2-difluoroethyl)nicotinamide can be described using several key features:
Crystallographic studies reveal that the compound adopts a specific conformation which may influence its interaction with biological targets. Computational modeling often provides insights into the electronic distribution and steric properties relevant for binding interactions.
5-Bromo-N-(2,2-difluoroethyl)nicotinamide exhibits reactivity typical of amides and halogenated compounds:
Reactions are typically monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to assess progress and yield.
The mechanism of action for 5-Bromo-N-(2,2-difluoroethyl)nicotinamide primarily involves its role as a Syk inhibitor:
Quantitative structure-activity relationship (QSAR) analyses provide insights into how structural modifications affect biological potency, guiding future design efforts.
Physical property data can be crucial for formulation development in pharmaceutical applications.
5-Bromo-N-(2,2-difluoroethyl)nicotinamide has several notable applications:
Nicotinamide (vitamin B3) serves as a fundamental molecular scaffold in medicinal chemistry due to its inherent biocompatibility and versatile protein-binding capabilities. This pyridine-3-carboxamide motif functions as a privileged structure that interacts with diverse biological targets, ranging from enzymes involved in cellular metabolism to receptors implicated in disease pathogenesis [3] [10]. The intrinsic hydrogen-bonding capacity of the carboxamide group (-C(=O)NH₂), coupled with the nitrogen atom's ability to participate in coordinate bonds with metals or serve as a hydrogen-bond acceptor, makes nicotinamide derivatives particularly valuable in drug design. Historically, modifications of this core structure have yielded compounds with significant pharmacological profiles, including anticancer, anti-angiogenic, antinociceptive, and agrochemical activities [10]. The emergence of 5-Bromo-N-(2,2-difluoroethyl)nicotinamide (C₈H₇BrF₂N₂O) represents a sophisticated example of strategic molecular optimization, incorporating both halogen substitution and fluorinated alkylation to enhance target engagement and physicochemical properties [1].
The structural progression of nicotinamide-based pharmacophores demonstrates a deliberate evolution toward enhanced target specificity and metabolic stability:
Hydrophobic pocket-targeting groups (e.g., 53a-b, IC₅₀ = 52-58 μM)
Bicyclic Integration: Advanced designs incorporated nicotinamide into polycyclic systems, such as diamide hybrids. These leveraged the hydrogen-bonding network of both amide groups to enhance binding to biological targets. Compound 4d demonstrated potent cytotoxicity against NCI-H460 lung cancer cells (IC₅₀ = 4.07 μg/mL), outperforming 5-fluorouracil (IC₅₀ = 8.02 μg/mL) [10].
Electronic Modulation: Strategic positioning of electron-withdrawing groups (e.g., at C5) stabilized the pyridine ring against reduction while enhancing dipole moment for improved target interactions. The 5-bromo substitution in nicotinamide derivatives exemplified this approach, creating a molecular dipole that strengthened protein-ligand binding through halogen bonding [3] [7].
Table 1: Evolution of Nicotinamide Pharmacophores and Biological Activities
Structural Generation | Exemplary Compounds | Key Modifications | Biological Activity |
---|---|---|---|
First Generation | Nicotinamide (51) | Unmodified core | Endogenous SIRT1 inhibitor (IC₅₀ < 50 μM) |
Second Generation | 2-Anilinobenzamide (52a) | Benzamide scaffold with ortho-aniline | SIRT1 inhibition (IC₅₀ = 17 μM) |
Hybrid Systems | Diamide 4d | Nicotinamide-diamide conjugate | Anti-lung cancer (IC₅₀ = 4.07 μg/mL) |
Halogenated Derivatives | 5-Bromo-N-(2,2-difluoroethyl)nicotinamide | C5-Br + N-(CH₂CF₂H) | Target-specific agrochemical activity [2] |
Bromination at the C5 position of the nicotinamide ring represents a deliberate electronic strategy to modulate ligand-target interactions. The bromine atom (van der Waals radius: 1.85 Å) exerts multifaceted effects on molecular properties:
Steric Influence: Bromine's substantial size creates a conformational barrier that restricts rotation around the C5-C(bromo) bond, potentially locking the molecule in bioactive conformations. This effect enhances binding selectivity for hydrophobic enzyme pockets, as observed in brominated nicotinamide derivatives targeting melanoma [7].
Electronic Effects: As a moderate σ-hole donor, bromine engages in halogen bonding with carbonyl oxygens or electron-rich heteroatoms in protein targets (bond strength: 5–10 kJ/mol). This interaction significantly enhances binding affinity, as demonstrated in nicotinamide-based SIRT1 inhibitors where bromine improved inhibition by 3-fold compared to chloro analogues [3].
Metabolic Stability: The C-Br bond reduces susceptibility to oxidative metabolism at the C5 position, extending compound half-life in biological systems. This property is critical for agrochemical applications like flupyradifurone derivatives containing brominated pyridylmethyl groups [2].
Dipole Enhancement: Bromine's electron-withdrawing character (Hammett σₘ = 0.39) increases the pyridine ring's dipole moment, strengthening electrostatic interactions with target proteins. This effect improves binding kinetics in derivatives like 5-bromo-N-hydroxy nicotinamide [4].
Table 2: Impact of Bromine Substitution on Nicotinamide Bioactivity
Position | Compound Class | Biological Target | Effect of Bromination |
---|---|---|---|
C5 | Nicotinamide derivatives | SIRT1 | 3-fold increase in binding affinity vs. chloro analogue |
C6 | Flupyradifurone precursors | Insecticidal targets | Enhanced metabolic stability in plants |
C2 | Anilinobenzamides | Cancer cell lines | Improved cytotoxicity (IC₅₀ reduction from >40 to 9.17 μg/mL) [10] |
C5 | Melanoma imaging agents | Melanin biosynthesis enzymes | Increased target specificity through halogen bonding |
The incorporation of the 2,2-difluoroethyl group (-CH₂CF₂H) into nicotinamide derivatives exemplifies sophisticated fluorine-based bioisosterism that profoundly influences molecular behavior:
Electronic Effects: The strongly electron-withdrawing nature of fluorine atoms (χ = 3.98) induces a significant dipole moment (≈2.2 D) in the difluoroethyl chain. This polarization enhances hydrogen-bond donor capacity of the amide N-H (Δδ ≈ 0.3–0.5 ppm downfield in ¹H NMR), strengthening key interactions with biological targets [2] [7].
Metabolic Resistance: Fluorine substitution dramatically reduces oxidative dealkylation by cytochrome P450 enzymes. The C-F bond strength (485 kJ/mol) provides exceptional stability compared to alkyl chains, prolonging compound half-life. This property is exploited in agrochemicals like flupyradifurone, where the difluoroethylamino group maintains insecticidal activity under field conditions [2].
Steric and Conformational Properties: The geminal difluoro motif adopts a near-tetrahedral geometry (∠F-C-F ≈ 108°), projecting fluorine atoms into distinct spatial orientations. This creates specific molecular recognition surfaces complementary to enzyme binding pockets. The difluoroethyl group's volume (≈36 ų) approximates that of an ethyl group but with altered charge distribution.
Lipophilicity Modulation: Fluorine atoms reduce the π-electron density of adjacent carbon atoms, decreasing overall hydrophobicity despite their intrinsic lipophilicity. This paradoxical effect fine-tunes cell membrane permeability, as demonstrated in patent AU2023282588 where crystalline forms of difluoroethylamino furanones showed optimal foliar absorption [2].
Table 3: Comparative Properties of Fluorinated Alkyl Chains in Nicotinamide Derivatives
Alkyl Chain | Hansch π Value | Electrostatic Potential (kJ/mol) | Metabolic Stability (t½) | Biological Application |
---|---|---|---|---|
Ethyl (-CH₂CH₃) | 0.50 | Uniform | <1 h (hepatic) | Baseline comparison |
2-Fluoroethyl (-CH₂CH₂F) | 0.33 | Moderate dipole (≈1.8 D) | ≈4 h | Limited use due to toxicity |
2,2-Difluoroethyl (-CH₂CF₂H) | 0.25 | Strong dipole (≈2.2 D) | >12 h | Agrochemical formulations [2] |
2,2,2-Trifluoroethyl (-CH₂CF₃) | 0.43 | Extreme dipole (≈3.1 D) | >24 h | Overly rigid for some targets |
The 5-Bromo-N-(2,2-difluoroethyl)nicotinamide scaffold thus emerges as a purpose-built molecular architecture where bromine and fluorine act synergistically: bromine optimizes target engagement through steric and electronic effects, while the difluoroethyl chain enhances pharmacokinetic behavior and interaction specificity. This dual-modification strategy represents a sophisticated approach to overcoming limitations of earlier nicotinamide pharmacophores, particularly regarding metabolic instability and target selectivity [1] [2] [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1